N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Description
Properties
IUPAC Name |
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7/c1-3-7-17(8-4-1)25-21-19-20(24-12-11-23-19)26-22(27-21)29-15-13-28(14-16-29)18-9-5-2-6-10-18/h1-12H,13-16H2,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGECOYRCIUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Cyclization of Aniline and Bis(2-Chloroethyl)Amine Hydrochloride
The 4-phenylpiperazine moiety is synthesized via a solvent-free cyclization reaction between aniline and bis(2-chloroethyl)amine hydrochloride. This method, detailed in patent CN103980229A, involves heating the reactants to 160–250°C under molten conditions, followed by alkaline aqueous workup and reduced-pressure distillation. Optimal conditions (1.0:1.2–1.4 molar ratio of aniline to bis(2-chloroethyl)amine hydrochloride at 180–200°C) yield 75–81% pure 4-phenylpiperazine (HPLC >99.5%).
Table 1: Representative Yields for 4-Phenylpiperazine Synthesis
| Molar Ratio (Aniline:Bis(2-Cl-Et)NH₂·HCl) | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1.0:1.2 | 190 | 79.8 | 99.3 |
| 1.0:1.4 | 190 | 79.6 | 99.4 |
| 1.0:1.0 | 190 | 75.2 | 99.5 |
This method minimizes solvent waste and is suitable for industrial-scale production due to its high efficiency and simplicity.
Construction of the Pteridine Scaffold
Aza-Wittig Reaction–Heterocyclization Methodology
The pteridine core is synthesized via an intermolecular aza-Wittig reaction, which facilitates the formation of 2,3-disubstituted pteridin-4(3H)-ones. For example, reacting a pyrimidine-derived phosphazene intermediate with a ketene precursor yields the bicyclic structure. Subsequent chlorination using phosphoryl chloride (POCl₃) converts hydroxyl groups at position 4 into reactive chloride leaving groups.
Condensation of Diaminopyrimidine and Diketones
An alternative route involves condensing 4,5-diamino-6-hydroxypyrimidine with butane-2,3-dione in glacial acetic acid to form 6,7-dimethylpteridin-4-ol. Chlorination with POCl₃ and dimethylformamide (DMF) at 120°C produces 4-chloro-6,7-dimethylpteridine in 58% yield.
Table 2: Key Intermediates in Pteridine Synthesis
| Intermediate | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| 6,7-Dimethylpteridin-4-ol | 4,5-Diamino-6-hydroxypyrimidine | Glacial acetic acid, reflux | 54.3 |
| 4-Chloro-6,7-dimethylpteridine | 6,7-Dimethylpteridin-4-ol | POCl₃, DMF, 120°C | 58.2 |
Functionalization of the Pteridine Core
Nucleophilic Aromatic Substitution at Position 4
The 4-chloro group on pteridine undergoes substitution with aniline derivatives in dimethylformamide (DMF) at room temperature. For instance, 4-chloro-6,7-dimethylpteridine reacts with 4-chloroaniline to form N-(4-chlorophenyl)-6,7-dimethylpteridin-4-amine in 58% yield. Similar conditions are applicable for introducing the N-phenyl group at position 4 of the target compound.
Substitution at Position 2 with 4-Phenylpiperazine
The 2-chloro substituent on pteridine is displaced by 4-phenylpiperazine under heated conditions. While specific literature on this exact reaction is limited, analogous substitutions (e.g., with aniline) suggest that refluxing in DMF or toluene with a base (e.g., K₂CO₃) would facilitate the reaction.
Table 3: Substitution Reactions on Pteridine Derivatives
| Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 4-Chloro-6,7-dimethylpteridine | 4-Chloroaniline | DMF, rt, 2 hr | 58.2 |
| 2-Chloro-N-phenylpteridin-4-amine | 4-Phenylpiperazine | DMF, 80°C, 12 hr | ~60* |
*Theoretical yield extrapolated from analogous reactions.
Integrated Synthesis Route for N-Phenyl-2-(4-Phenylpiperazin-1-yl)Pteridin-4-Amine
Stepwise Functionalization Strategy
- Synthesis of 4-phenylpiperazine : Use solvent-free cyclization.
- Preparation of 2,4-dichloropteridine : Achieved via aza-Wittig reaction followed by chlorination.
- Substitution at position 4 : React 2,4-dichloropteridine with aniline to form 2-chloro-N-phenylpteridin-4-amine.
- Substitution at position 2 : Treat the intermediate with 4-phenylpiperazine to yield the final product.
Optimization Considerations
- Temperature : Higher temperatures (80–100°C) may improve reaction rates for less reactive positions.
- Catalysts : Lewis acids (e.g., CuI) could enhance nucleophilic substitution efficiency.
- Purification : Column chromatography or recrystallization ensures high purity (>99% HPLC).
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated pteridine rings.
Scientific Research Applications
Chemical Structure and Synthesis
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine features a pteridine core structure with phenyl and phenylpiperazine substituents. The synthesis typically involves multi-step organic reactions:
Synthetic Route:
- Formation of the Pteridine Core : The pteridine structure is synthesized through condensation reactions involving pyrimidine and pyrazine derivatives.
- Introduction of Substituents : The phenyl and phenylpiperazine groups are introduced via nucleophilic substitution reactions.
- Final Product Isolation : The compound is purified using crystallization techniques to achieve high purity.
Industrial Production : For large-scale production, methods may include continuous flow reactors and automated synthesis platforms to optimize yield and cost-effectiveness .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing seizure activity.
| Compound | Dose (mg/kg) | Efficacy | Reference |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | High | |
| N-(3-trifluoromethyl)anilides | 300 | Moderate |
The mechanism of action involves interaction with neuronal voltage-sensitive sodium channels, modulating neuronal excitability and potentially altering seizure propagation .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. Studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's therapy .
Multi-targeted Agents for Alzheimer's Disease
A study highlighted the potential of piperazine derivatives, including this compound, as multi-targeted agents against Alzheimer's disease due to their ability to inhibit AChE and BChE .
Anticancer Properties
The compound's structural characteristics suggest potential applications in cancer therapy. Preliminary studies indicate that it may exhibit cytotoxic activity against various cancer cell lines, warranting further investigation into its antitumor mechanisms .
Mechanism of Action
The mechanism of action of N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . Additionally, its acetylcholinesterase inhibitory activity suggests it may interfere with the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., compound 20 in ) share the phenylpiperazine motif but replace the pteridine ring with an acetamide chain. These compounds exhibit anticonvulsant activity in maximal electroshock (MES) and 6-Hz seizure models, with moderate binding to voltage-sensitive sodium channels (site 2) .
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine () differs by substituting the phenyl group with a 2,4-dimethylphenyl moiety. The methyl groups increase lipophilicity, which could improve blood-brain barrier penetration—a critical factor for central nervous system (CNS) drugs. However, steric hindrance from the methyl substituents might reduce binding affinity compared to the unsubstituted phenyl variant .
GPCR-Targeted Analogues
Compounds AG-09/3 and AG-09/4 () feature an N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold and act as FPR2-specific agonists. The replacement of acetamide with pteridin-4-amine in the target compound may alter receptor activation kinetics. For example, the pteridine ring could engage additional hydrophobic pockets in FPR2 or stabilize conformational changes in the receptor .
Piperazine/Piperidine Variations
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () replaces the phenylpiperazine group with an isopropylpiperazine moiety. The target compound’s phenylpiperazine group, by comparison, may favor interactions with serotonin or dopamine receptors, as seen in antipsychotic drugs .
Pharmacological and SAR Insights
Anticonvulsant SAR Trends
- Core Structure : The pyrrolidine-2,5-dione core in acetamide derivatives () is critical for anticonvulsant activity. Replacing this with a pteridine ring (as in the target compound) may shift the mechanism of action, possibly enhancing sodium channel blockade or GABAergic modulation.
- Substituent Effects : Trifluoromethyl or chloro groups on the anilide ring in acetamide derivatives correlate with MES activity . In pteridin-4-amine analogs, similar substitutions on the phenyl or pteridine rings could further optimize potency.
Pharmacokinetic Considerations
- Lipophilicity : Methyl or trifluoromethyl groups (e.g., in and ) improve lipid solubility but may increase metabolic instability. The pteridine core, being more polar than acetamide, might reduce CNS penetration unless balanced with hydrophobic substituents.
- Metabolism : Piperazine-containing compounds are prone to N-dealkylation or oxidation. Structural modifications, such as the dimethylphenyl group in , could slow hepatic clearance .
Data Table: Key Compounds and Properties
Biological Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H21N7 |
| Molecular Weight | 383.449 g/mol |
| CAS Number | 946218-72-0 |
| SMILES Notation | NC1=NC2=C(N=C(N1C(=O)N2)C)C(=C)C=C(C)C)C(C)C |
The compound contains a pteridine core, which is known for its role in various biological processes, including enzyme catalysis and cellular signaling.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Pteridine Core : This is usually achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The phenylpiperazine moiety is added via nucleophilic substitution or coupling reactions.
- Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.
This compound primarily interacts with neuronal voltage-sensitive sodium channels. Its binding alters neuronal excitability, which is crucial in conditions such as epilepsy. The compound's anticonvulsant activity suggests it modulates pathways involved in the generation and propagation of action potentials in neurons .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound can significantly reduce seizure activity in animal models .
- Acetylcholinesterase Inhibition : It has been investigated for potential effects on cholinergic signaling pathways, which are vital in neurodegenerative diseases .
- Antitumor Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticonvulsant Studies :
- Antitumor Activity Evaluation :
- Structure–Activity Relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
